P005091 - 882257-11-6

P005091

Catalog Number: EVT-287659
CAS Number: 882257-11-6
Molecular Formula: C12H7Cl2NO3S2
Molecular Weight: 348.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent, selective and cell-permeable USP-7 inhibitor (EC50 = 4.2 μM). Induces apoptosis in cancer cells in vitro. Antiangiogenic and antitumor agent. Active in vitro and in vivo.
Ubiquitin-specific proteases (USP/UBP) remove ubiquitin from proteins, sparing them from degradation by the proteasome. USP7 is a cysteine protease associated with prostate cancer that selectively deubiquitylates HDM2, the ubiquitin E3 ligase for the tumor suppressor p53. P005091 is a trisubstituted thiophene that inhibits USP7 and the closely related USP47 (EC50s = 4.2 and 4.3 μM, respectively) with little activity against other classes of proteases, including caspases, cathepsins, calpain, metalloproteases, and serine proteases (EC50s = > 100 μM). P005091 has been shown to accelerate the degradation of the USP7 substrate HDM2 in several multiple myeloma cell lines (EC50 = 11 μM) and to inhibit the growth of HCT116 human colorectal cancer cells (EC50 = 11 μM) synergistically with doxorubicin, etoposide, or mechlorethamine. In vivo, 10 mg/kg P005091 prolongs survival and reduces tumor growth in mice bearing human multiple myeloma and B cell leukemia xenografts.
Selective inhibitor of ubiquitin-specific protease (USP) 7 (IC50 = 4.2um). Displays little-to-no inhibition of other USP variants or proteases such as caspase, cathepsins and serine proteases; exhibits some activity at USP47. Induces elevated p53 and apoptosis in cancer cell lines; displays antiangiogenic activity in vivo.
P005091 is a potent and selective inhibitor of ubiquitin-specific protease (USP) 7 (IC50 = 4.2 μ M). P005091 induces elevated p53 and apoptosis in cancer cell lines and displays antiangiogenic activity in vivo. The deubiquitylating enzyme USP7 (HAUSP) sits at a critical node regulating the activities of numerous proteins broadly characterized as tumor suppressors, DNA repair proteins, immune responders, viral proteins, and epigenetic modulators. Aberrant USP7 activity may promote oncogenesis and viral disease making it a compelling target for therapeutic intervention.

1. 2,3-Dibromo-3-(4-chlorophenyl)-1-(4-nitrothiophen-2-yl)propan-1-one []

  • Relevance: This compound shares the core 4-nitrothiophene structure with 1-(5-(2,3-Dichlorophenylthio)-4-nitrothiophen-2-yl)ethanone. The key difference lies in the substituent at the thiophene's 2-position. While the target compound has a 2,3-dichlorophenylthio group, this related compound possesses a bulkier 2,3-dibromo-3-(4-chlorophenyl)propan-1-one substituent. This highlights the potential for modifications at this position while retaining the 4-nitrothiophene core. You can find more information about this compound in the paper titled "2,3-Dibromo-3-(4-chlorophenyl)-1-(4-nitrothiophen-2-yl)propan-1-one" [].

2. 1-(2-Chloropyridin-3-yl)ethanone []

  • Relevance: Though not structurally identical, 1-(2-chloropyridin-3-yl)ethanone shares a key structural motif with the target compound 1-(5-(2,3-dichlorophenylthio)-4-nitrothiophen-2-yl)ethanone: the 1-ethanone substituent on a heterocyclic ring. This suggests the broader relevance of this structural motif in heterocyclic chemistry and potential applications. The use of 1-(2-chloropyridin-3-yl)ethanone in the synthesis of thieno[2,3-b]pyridine derivatives, as described in the paper titled "Microwave-assisted synthesis of 3-methylisothiazolo〔5,4-b〕pyridine and various 2-amino derivatives of thieno〔2,3-b〕pyridine and 1-(2-aminopyridin-3-yl)ethanone" [], further emphasizes this connection.
Source and Classification

P005091 is classified as a small molecule inhibitor targeting deubiquitinating enzymes. It was identified through high-throughput screening methods aimed at discovering compounds that could selectively inhibit USP7 and related enzymes. This compound is part of a broader class of inhibitors that have potential applications in oncology due to their ability to manipulate key regulatory proteins involved in cell cycle control and apoptosis .

Synthesis Analysis

The synthesis of P005091 involves several key steps focusing on the modification of an indeno-pyrazine core structure. The synthetic route typically includes:

  1. Starting Material: The synthesis begins with commercially available precursors that contain the requisite functional groups for further modification.
  2. Functionalization: Key steps involve the introduction of thiol groups and other substituents to enhance selectivity and potency against USP7.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity necessary for biological evaluation.

The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. For example, maintaining specific temperatures during reactions can significantly affect the formation of desired products .

Molecular Structure Analysis

P005091 has a complex molecular structure characterized by its indeno-pyrazine core, which is essential for its biological activity. The molecular formula is typically represented as C13_{13}H10_{10}N4_{4}S, indicating the presence of nitrogen and sulfur atoms that are crucial for its interaction with the target enzyme.

Structural Features

  • Indeno-Pyrazine Core: This structure contributes to the compound's ability to fit into the active site of USP7.
  • Thiol Group: The presence of a thiol group enhances reactivity towards cysteine residues in the enzyme, facilitating inhibition.
  • Substituents: Various substituents on the aromatic rings can be modified to improve solubility and selectivity.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of P005091 during its synthesis .

Chemical Reactions Analysis

P005091 primarily functions through its inhibition of USP7, which affects several downstream targets involved in cell cycle regulation and apoptosis. The compound's mechanism includes:

  1. Inhibition of Deubiquitination: By binding to USP7, P005091 prevents the removal of ubiquitin from substrates like HDM2, leading to their degradation.
  2. Stabilization of Tumor Suppressors: The inhibition results in increased levels of p53 and p21, promoting cell cycle arrest and apoptosis in cancer cells.

The efficacy of P005091 has been demonstrated in various cancer cell lines, where it exhibits growth inhibition with specific half-maximal inhibitory concentration (IC50) values ranging from 1.82 μM to 9.21 μM depending on the cell type .

Mechanism of Action

The mechanism by which P005091 exerts its effects involves several biochemical pathways:

  • Inhibition of USP7 Activity: P005091 binds selectively to USP7, inhibiting its deubiquitinating activity. This leads to an accumulation of ubiquitinated proteins that are normally targeted for degradation.
  • Induction of Apoptosis: The stabilization of p53 leads to transcriptional activation of pro-apoptotic genes, thereby promoting programmed cell death in tumor cells.
  • Synergistic Effects with Genotoxic Agents: P005091 has been shown to enhance the effects of other chemotherapeutic agents, suggesting potential use in combination therapies .
Physical and Chemical Properties Analysis

P005091 exhibits several notable physical and chemical properties:

  • Solubility: The compound is highly soluble in dimethyl sulfoxide (DMSO), with solubility exceeding 10 mM.
  • Stability: It demonstrates stability under various conditions but may react with glutathione, affecting its pharmacokinetics.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range indicative of its crystalline nature.

These properties are critical for formulating P005091 for biological assays and potential therapeutic applications .

Applications

P005091 has significant implications in cancer research and therapy:

  • Cancer Treatment: Its ability to inhibit USP7 makes it a candidate for treating cancers characterized by overactive HDM2 or dysfunctional p53 pathways.
  • Research Tool: Beyond therapeutic applications, P005091 serves as a valuable tool for studying ubiquitin-mediated signaling pathways in various biological contexts.
  • Combination Therapy Potential: Its synergistic effects with existing chemotherapeutics open avenues for developing more effective treatment regimens against resistant cancer types .

Properties

CAS Number

882257-11-6

Product Name

P005091

IUPAC Name

1-[5-(2,3-dichlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone

Molecular Formula

C12H7Cl2NO3S2

Molecular Weight

348.2 g/mol

InChI

InChI=1S/C12H7Cl2NO3S2/c1-6(16)10-5-8(15(17)18)12(20-10)19-9-4-2-3-7(13)11(9)14/h2-5H,1H3

InChI Key

LKZLGMAAKNEGCH-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(S1)SC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

P005091; P-005091; P 005091; P5091; P-5091; P 5091.

Canonical SMILES

CC(=O)C1=CC(=C(S1)SC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.